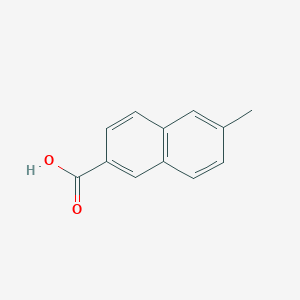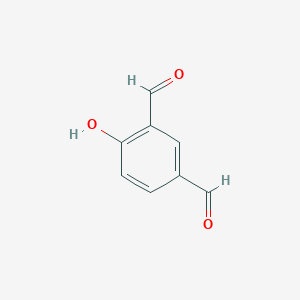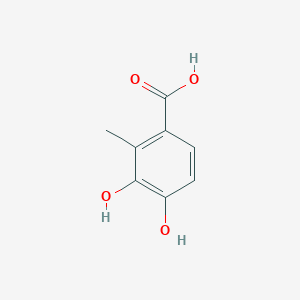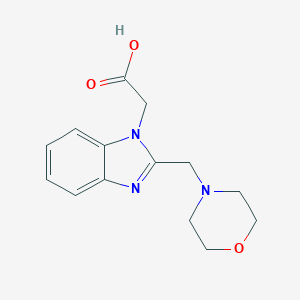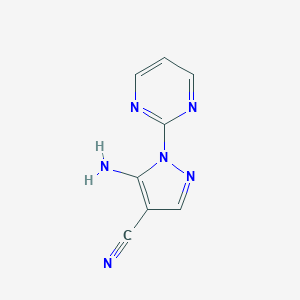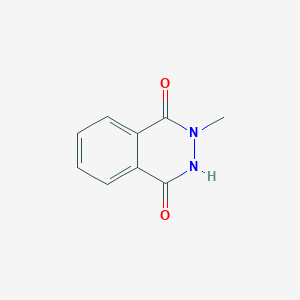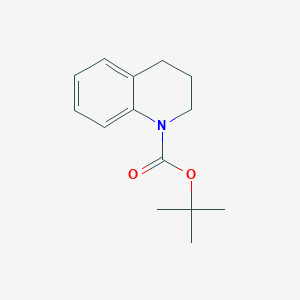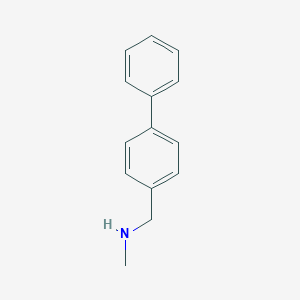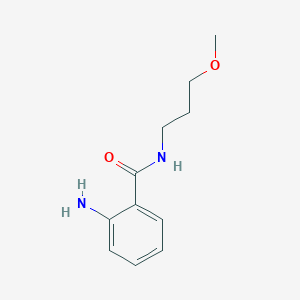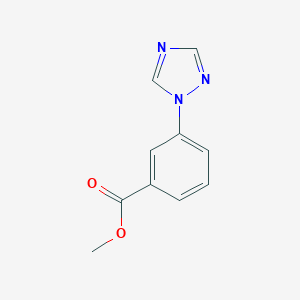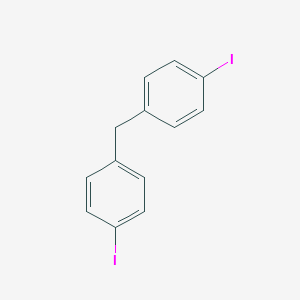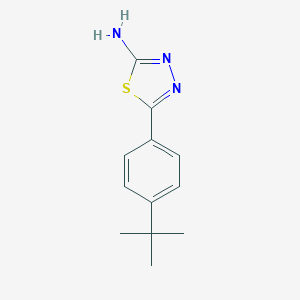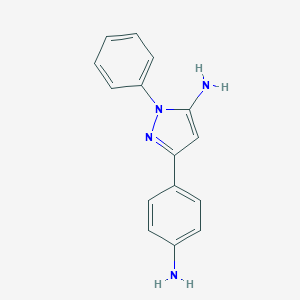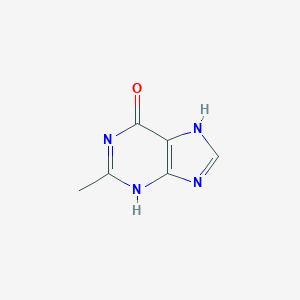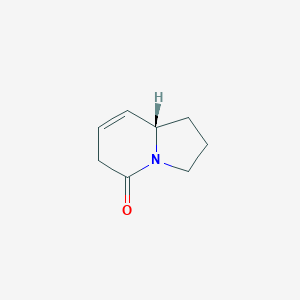
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one, also known as THI, is a heterocyclic organic compound that belongs to the indolizidine alkaloid family. THI is synthesized from the reaction of 2-acetylcyclohexanone and ethylamine, followed by cyclization and reduction. THI has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
The mechanism of action of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one is not fully understood, but it is believed to involve the modulation of various biological pathways, such as the inhibition of enzymes and receptors. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been shown to interact with several targets, such as tubulin, cholinesterase, and adenosine receptors, which are involved in various physiological processes.
Biochemische Und Physiologische Effekte
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives have been shown to exhibit a range of biochemical and physiological effects, depending on their chemical structure and target. For example, (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been reported to inhibit cancer cell growth, induce apoptosis, and inhibit acetylcholinesterase activity. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has also been shown to have antifungal and antibacterial activity, as well as insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives have several advantages for lab experiments, such as their relatively simple synthesis, diverse chemical structure, and potential biological activity. However, (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives also have some limitations, such as their potential toxicity, low solubility, and limited selectivity for specific targets.
Zukünftige Richtungen
There are several future directions for the research on (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives, including the development of new synthetic methods, the exploration of new biological targets, and the optimization of their pharmacological properties. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives could also be used as building blocks for the synthesis of more complex molecules, such as natural products and polymers. Additionally, the potential applications of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one and its derivatives in agriculture and material science could be further explored.
Synthesemethoden
The synthesis of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one involves several steps, starting with the reaction of 2-acetylcyclohexanone and ethylamine in the presence of a catalyst, such as sodium ethoxide. This reaction results in the formation of an intermediate, which undergoes cyclization and reduction to yield (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one. The yield and purity of (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one derivatives have been synthesized and evaluated for their activity against various diseases, such as cancer, Alzheimer's disease, and infectious diseases. (8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one has also been investigated for its potential use as a pesticide, due to its insecticidal properties.
Eigenschaften
CAS-Nummer |
198218-82-5 |
|---|---|
Produktname |
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(8aS)-2,3,6,8a-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,7H,2,4-6H2/t7-/m1/s1 |
InChI-Schlüssel |
NNWVEQDIVHXNQK-SSDOTTSWSA-N |
Isomerische SMILES |
C1C[C@H]2C=CCC(=O)N2C1 |
SMILES |
C1CC2C=CCC(=O)N2C1 |
Kanonische SMILES |
C1CC2C=CCC(=O)N2C1 |
Synonyme |
5(1H)-Indolizinone,2,3,6,8a-tetrahydro-,(8aS)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



